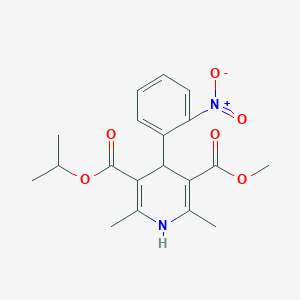![molecular formula C16H18N2O4S B280709 N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280709.png)
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as MI-192, is a sulfonamide derivative that has been extensively studied for its potential as a therapeutic agent. MI-192 exhibits a variety of biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases.
作用機序
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exerts its therapeutic effects through the inhibition of various enzymes and proteins. In cancer research, this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication. This compound also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. In Alzheimer's disease research, this compound inhibits the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. In Parkinson's disease research, this compound inhibits the aggregation of alpha-synuclein, a protein that is involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
This compound exhibits a variety of biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases. In cancer research, this compound induces cell cycle arrest and apoptosis in cancer cells. This compound also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In Alzheimer's disease research, this compound reduces the production of beta-amyloid, which is a hallmark of Alzheimer's disease. In Parkinson's disease research, this compound inhibits the aggregation of alpha-synuclein, which is involved in the development of Parkinson's disease.
実験室実験の利点と制限
One advantage of N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its broad-spectrum activity against various diseases. This compound has been shown to inhibit the growth of various cancer cell lines, and to have potential as a therapeutic agent in Alzheimer's disease and Parkinson's disease. One limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is the optimization of this compound for increased solubility and bioavailability. Another direction is the investigation of this compound in combination with other therapeutic agents for enhanced efficacy. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the condensation of 3-methoxypropylamine and 6-sulfonyl-1,2-dihydrobenzo[cd]indole-2,4-dione in the presence of a base. The resulting product is then treated with methyl iodide to yield this compound.
科学的研究の応用
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid, which is a hallmark of Alzheimer's disease. In Parkinson's disease research, this compound has been shown to inhibit the aggregation of alpha-synuclein, a protein that is involved in the development of Parkinson's disease.
特性
分子式 |
C16H18N2O4S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
N-(3-methoxypropyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-18-13-7-8-14(23(20,21)17-9-4-10-22-2)11-5-3-6-12(15(11)13)16(18)19/h3,5-8,17H,4,9-10H2,1-2H3 |
InChIキー |
JPDAKJFKKGHKPK-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCCOC)C=CC=C3C1=O |
正規SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCCOC)C=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)

![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)

![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
